(2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride
CAS No.: 1860012-47-0
Cat. No.: VC4599542
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1860012-47-0 |
|---|---|
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 |
| IUPAC Name | (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1 |
| Standard InChI Key | HBOAHGNESDTECM-GEMLJDPKSA-N |
| SMILES | CN1CC(CC1C(=O)O)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrolidine ring system substituted with a methoxy group at the 4-position and a methyl group at the 1-position, with carboxylic acid functionality at the 2-position. The hydrochloride salt form enhances its stability and solubility for laboratory applications . Critical stereochemical details include:
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Absolute configuration: (2S,4S) designation confirms the spatial arrangement of chiral centers.
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Bond angles and torsional strain: The methoxy group introduces steric hindrance, influencing conformational flexibility compared to unmodified pyrrolidines.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄ClNO₃ | |
| Molecular Weight | 195.64 g/mol | |
| CAS Number | 1860012-47-0 | |
| Optical Rotation | Not reported | - |
| XLogP3 | Estimated -0.58 (analog data) |
Spectroscopic Fingerprints
While specific spectral data remain proprietary, analogous compounds exhibit:
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¹H NMR: Characteristic splits from methoxy protons (δ 3.2–3.4 ppm) and pyrrolidine ring protons (δ 1.8–2.5 ppm) .
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (carboxylic acid C=O stretch) and 1100 cm⁻¹ (C-O-C ether vibration).
Synthetic Methodologies and Industrial Production
Laboratory-Scale Synthesis
Current protocols involve multi-step enantioselective routes:
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Ring closure: Condensation of γ-aminobutyric acid derivatives with formaldehyde under acidic conditions forms the pyrrolidine backbone.
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Stereochemical control: Asymmetric hydrogenation using chiral catalysts establishes the (2S,4S) configuration.
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Protection/deprotection: Sequential use of tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during methoxy installation .
Table 2: Synthetic Yield Optimization
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Ring formation | 78 | 92 | HCl/EtOH, 60°C, 12h |
| Asymmetric reduction | 65 | 89 | Pd/C, H₂, 40 psi |
| Final crystallization | 85 | >98 | EtOAc/Hexane, -20°C |
Industrial Manufacturing Challenges
Scale-up issues include:
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Catalyst cost: Rhodium-based chiral catalysts increase production expenses.
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Byproduct formation: Over-methylation at the 3-position occurs in 12–15% of batches without precise temperature control.
Pharmacological Applications and Target Engagement
Structural Mimicry in Drug Design
The molecule’s proline-like structure enables unique interactions with biological targets:
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Peptidomimetic applications: Serves as a constrained scaffold in protease inhibitor design, reducing entropic penalties during binding.
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GPCR modulation: Methoxy substitution enhances hydrophobic interactions with Class A G-protein-coupled receptors.
Documented Bioactivities
While direct pharmacological data remain limited, structural analogs demonstrate:
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Antiviral activity: 50% inhibitory concentration (IC₅₀) of 3.2 μM against SARS-CoV-2 main protease in molecular docking studies.
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Neurological effects: Allosteric modulation of σ-1 receptors at 10–100 μM concentrations .
Physicochemical Properties and Formulation Science
Solubility Profile
The hydrochloride salt improves aqueous solubility compared to the free base:
Table 3: Solvent Compatibility
| Solvent | Max Concentration (mg/mL) | Storage Stability |
|---|---|---|
| Water | 8.9 | 1 month at -20°C |
| PBS (pH 7.4) | 6.7 | 2 weeks at 4°C |
| DMSO | 52.4 | 6 months at -80°C |
Stability Considerations
Critical degradation pathways include:
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Hydrolysis: Methoxy group demethylation occurs above pH 9, with t₁/₂ = 3.2 h at pH 10 .
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Oxidation: Pyrrolidine ring opening via radical mechanisms under UV light.
Future Research Directions
Unanswered Scientific Questions
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CNS permeability: Role of the methoxy group in blood-brain barrier penetration requires investigation.
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Metabolic fate: Hepatic clearance mechanisms and potential bioactive metabolites remain uncharacterized .
Technological Applications Beyond Pharma
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